molecular formula C11H18N4 B1445142 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine CAS No. 1341657-65-5

4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine

Cat. No.: B1445142
CAS No.: 1341657-65-5
M. Wt: 206.29 g/mol
InChI Key: UHXRVXHGFRZYJM-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This molecule features a fused bicyclic imidazopyrazine system coupled with a piperidine ring, a combination that creates a versatile and privileged scaffold for the development of novel biologically active molecules. Compounds based on the imidazo[1,2-a]pyrazine core are frequently investigated for their potential as modulators of various disease-relevant targets . Research into similar imidazopyrazine derivatives has demonstrated their application as potent inhibitors of protein kinases, such as V600EBRAF, which is a crucial target in oncology, particularly for melanoma cell lines . Furthermore, this class of compounds has shown promise in other therapeutic areas. For instance, certain imidazo[1,2-a]pyrazines have been identified as modulators of the adenosine A2A receptor, a target for neurological and immuno-oncology disorders , while others, like the well-studied BIM-46174 and BIM-46187, function as pan-inhibitors of G protein signaling, making them valuable pharmacological tools for dissecting complex GPCR pathways . The structural features of this compound make it a valuable intermediate for constructing diverse chemical libraries. It is supplied exclusively for research purposes in laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-12-4-2-10(1)15-8-7-14-6-5-13-11(14)9-15/h5-6,10,12H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRVXHGFRZYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN3C=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341657-65-5
Record name 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine
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Preparation Methods

Cyclization and Core Formation

  • Cyclization via α-haloketones and 2-aminopyrazine:
    A common approach involves reacting 2-aminopyrazine with α-haloketones or α-haloaldehydes to form the imidazo[1,2-a]pyrazine ring by intramolecular cyclization under basic or acidic conditions. This method is favored due to its straightforwardness and moderate to good yields.

  • Microwave-Assisted Cyclization:
    Recent advances include the use of microwave irradiation to accelerate the cyclization step, improving yield and reducing reaction time significantly. This approach also allows for better control over reaction parameters and minimizes side reactions.

Piperidine Substitution

  • Nucleophilic Substitution on Halogenated Intermediates:
    The 7-position of the bicyclic core is often halogenated (e.g., 7-chloro or 7-bromo derivatives), which then undergo nucleophilic substitution with 4-aminopiperidine or its derivatives to yield the target compound.

  • Reductive Amination:
    In some protocols, aldehyde or ketone functionalities at the 4-position are reacted with piperidine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Use of Protected Piperidine Derivatives:
    To avoid side reactions and improve selectivity, protected piperidine derivatives (e.g., N-Boc-piperidine) are employed during the substitution step, followed by deprotection to yield the free amine.

Representative Synthetic Scheme

Step Reagents & Conditions Description
1 2-Aminopyrazine + α-haloketone, base or acid catalyst, reflux or microwave irradiation Formation of imidazo[1,2-a]pyrazine core via cyclization
2 Halogenation at 7-position (e.g., NBS or POCl3) Introduction of leaving group for substitution
3 4-Aminopiperidine or protected derivative, solvent (e.g., DMF), heating Nucleophilic substitution at 7-position
4 Deprotection (if applicable), purification Removal of protecting groups and isolation of final compound

Detailed Research Findings and Data

While direct literature on the exact compound this compound is limited, closely related imidazo-fused heterocycles substituted with piperidine have been synthesized using similar methodologies as described above. For example, in a patent (WO2021013864A1), related imidazo[1,2-a]pyridine derivatives were prepared by nucleophilic substitution of halogenated bicyclic cores with piperidine derivatives under microwave irradiation, achieving good yields and purity.

Additionally, synthetic analogues containing piperidine linked to fused heterocycles have been reported with detailed reaction conditions, such as:

  • Use of microwave-assisted nucleophilic aromatic substitution to enhance reaction efficiency.
  • Employment of hydrazinolysis for deprotection steps when phthalimide-protected amines are used.
  • Alkylation of piperidine nitrogen with haloalkyl intermediates to introduce linker chains before coupling to the bicyclic core.

These methods provide a robust framework adaptable to the synthesis of this compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Core Cyclization Condensation of 2-aminopyrazine with α-haloketones 2-Aminopyrazine, α-haloketones, base/acid Straightforward, moderate yields Requires precise conditions to avoid side products
Halogenation Electrophilic halogenation at 7-position NBS, POCl3 Introduces good leaving group for substitution Over-halogenation possible
Piperidine Substitution Nucleophilic substitution with 4-aminopiperidine 4-Aminopiperidine, DMF, heat or microwave Efficient coupling, high yield Steric hindrance can affect yield
Protection/Deprotection Use of Boc or phthalimide protecting groups Boc2O, hydrazine hydrate Improves selectivity and purity Additional steps increase synthesis time

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A derivative was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value in the micromolar range. This suggests potential for development as an anticancer agent.

Neuropharmacology

The piperidine moiety is known for its influence on neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems.

  • Research Finding : Studies have indicated that similar compounds can act as modulators of serotonin and dopamine receptors, which may be beneficial in treating disorders such as depression and schizophrenia.

Organic Electronics

The unique electronic properties of imidazo[1,2-a]pyrazine derivatives make them suitable candidates for use in organic electronic devices.

  • Application Example : Research has explored the use of these compounds in organic light-emitting diodes (OLEDs) due to their ability to form stable films with good charge transport properties.

Table of Comparative Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityInhibits growth of cancer cellsSignificant cytotoxicity observed in vitro studies
NeuropharmacologyModulates neurotransmitter systemsPotential treatment for depression and schizophrenia
Organic ElectronicsUsed in OLEDsGood charge transport properties noted in stability tests

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Imidazo[1,2-a]pyridine Derivatives
  • Example : 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CymitQuimica Ref: 10-F605620)
    • Structural Difference : Replaces the pyrazine ring with a pyridine, introducing a bromine and carboxylic acid group.
    • Implications : The carboxylic acid enhances hydrophilicity, while bromine may facilitate cross-coupling reactions. Lacks the piperidine moiety, reducing basicity compared to the target compound .
Triazine Derivatives
  • Example : 2-Chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine (CAS: 1498138-00-3)
    • Structural Difference : Incorporates a triazine ring substituted with chlorine and methoxy groups.
    • Implications : The electron-deficient triazine core may enhance reactivity in nucleophilic aromatic substitution. The methoxy group improves solubility but reduces metabolic stability compared to piperidine .

Piperidine Substituent Variations

Piperazine Analogues
  • Example: 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine (CAS: 1427380-25-3) Structural Difference: Replaces piperidine with piperazine, introducing a second nitrogen atom.
Substituted Piperidines
  • Examples : 7-(1-Methylpiperidin-4-yl), 7-(1-Ethylpiperidin-4-yl) derivatives (EP Bulletin 2023/39)
    • Structural Difference : Alkyl substitutions (methyl, ethyl) on the piperidine nitrogen.
    • Implications : Alkylation modulates lipophilicity and steric bulk, affecting membrane permeability and selectivity in receptor binding .

Functional Group Additions

Carboxylic Acid Derivatives
  • Example: 2-Chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid (CAS: 1284159-82-5) Structural Difference: Adds a pyridine-carboxylic acid moiety.

Data Tables: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine C11H16N4 204.28 g/mol Piperidine at 7-position Basic nitrogen, moderate lipophilicity
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid C10H9BrN2O2 283.10 g/mol Bromine, carboxylic acid Hydrophilic, reactive handle
2-Chloro-4-{imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine C10H11ClN6O 266.69 g/mol Triazine, Cl, OMe Electron-deficient, reactive
1-({2-Methylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine C14H21N5 259.35 g/mol Piperazine, methyl group High basicity, H-bond donor

Biological Activity

4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, including its pharmacological properties and therapeutic applications.

  • IUPAC Name : 7-(4-piperidinyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Molecular Formula : C11_{11}H18_{18}N4_4
  • Molecular Weight : 206.29 g/mol
  • CAS Number : 1341657-65-5

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit diverse biological activities, particularly in the context of cancer therapy and neurological disorders. The following sections detail specific findings related to the biological activity of this compound.

Inhibitory Effects on ENPP1

A recent study highlighted the compound's role as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a significant role in the regulation of immune responses. The compound demonstrated:

  • IC50 Values :
    • 5.70 nM against ENPP1.
    • Weak inhibition against ENPP2 and ENPP3.
  • Mechanism : Enhanced mRNA expression of cGAMP-induced STING pathway target genes such as IFNB1 and CXCL10.
  • In Vivo Efficacy :
    • Combined treatment with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in murine models .

Modulation of AMPA Receptors

Another significant aspect of the compound's biological activity includes its interaction with α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors:

  • Selectivity : Identified as a selective negative modulator associated with AMPAR regulatory protein γ-8.
  • Efficacy in Models : Showed robust anticonvulsant effects in seizure models when administered orally .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal:

  • Compounds derived from the imidazo[1,2-a]pyrazine scaffold exhibited varying potencies based on structural modifications.
  • The replacement of certain functional groups led to improved pharmacokinetic properties while maintaining biological activity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Demonstrated potent ENPP1 inhibition and enhanced immune response in cancer models.
Identified as a selective modulator of AMPARs with potential anticonvulsant properties.
Explored various derivatives showcasing improved stability and efficacy through structural optimization.

Q & A

What are the optimized synthetic routes for 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine, and how do reaction conditions influence yield?

Category: Basic Synthesis Methodology
Answer:
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclization or coupling reactions. For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst have been used for similar compounds, achieving yields of ~66–67% under controlled conditions . Key considerations include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for imidazo-pyrazine cores .
  • Catalyst optimization: Acidic conditions (e.g., TFA) stabilize intermediates during ring closure .
  • Temperature control: Microwave heating at 100–120°C reduces side reactions compared to conventional reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine
Reactant of Route 2
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4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine

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